3-Chloro-6-fluoro-2-(trifluoromethyl)pyridine

Beschreibung

Structural and electronic properties

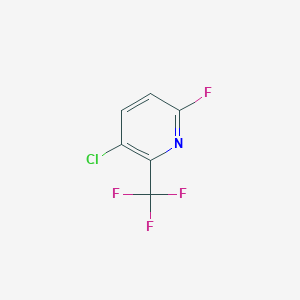

This compound possesses the molecular formula C₆H₂ClF₄N and exhibits a molecular weight of 199.53 grams per mole. The compound's structure features a six-membered aromatic pyridine ring with three distinct substituents positioned at strategic locations. The chlorine atom occupies position 3, the fluorine atom is located at position 6, and the trifluoromethyl group is attached at position 2 of the pyridine ring.

The Simplified Molecular-Input Line-Entry System representation of the compound is expressed as C1=CC(=NC(=C1Cl)C(F)(F)F)F, which clearly delineates the connectivity pattern of the molecule. The International Chemical Identifier for this compound is InChI=1S/C6H2ClF4N/c7-3-1-2-4(8)12-5(3)6(9,10)11/h1-2H, providing a standardized method for representing its chemical structure.

The electronic properties of this compound are significantly influenced by the presence of multiple electronegative substituents. The trifluoromethyl group, with its three fluorine atoms, serves as a powerful electron-withdrawing group that substantially alters the electron density distribution across the pyridine ring. This electron withdrawal affects both the nucleophilicity and electrophilicity of various positions on the ring, making the compound particularly reactive in nucleophilic substitution reactions.

The fluorine atom at position 6 and the chlorine atom at position 3 further contribute to the compound's electronic character. These halogen substituents create additional sites for potential chemical modification while simultaneously influencing the overall reactivity profile of the molecule. The strategic positioning of these substituents creates a unique electronic environment that distinguishes this compound from other trifluoromethylpyridine derivatives.

Historical development in organofluorine chemistry

The development of compounds like this compound is deeply rooted in the historical evolution of organofluorine chemistry. The foundation for modern fluorine chemistry was established through pioneering work that began in the mid-19th century. Alexander Borodin, renowned both as a composer and chemist, conducted the first nucleophilic replacement of a halogen atom by fluoride in 1862, establishing a fundamental reaction type that remains crucial for synthesizing organofluorine compounds today.

The progression from early organofluorine synthesis to contemporary trifluoromethylpyridine derivatives represents a significant advancement in chemical methodology. The actual first synthesis of an organofluorine compound was reported by Dumas and colleagues in 1835, who prepared methyl fluoride from dimethyl sulfate. This early work laid the groundwork for subsequent developments that would eventually lead to the sophisticated fluorinated heterocycles we encounter today.

The formation of aryl carbon-fluorine bonds, which are fundamental to the structure of this compound, was first achieved through diazofluorination by Schmitt and colleagues in 1870, though their initial characterization contained errors. This methodology was later refined by Lenz in 1877, establishing more reliable protocols for introducing fluorine into aromatic systems.

A particularly significant milestone in organofluorine chemistry occurred in 1927 when Schiemann discovered an aromatic fluorination methodology using diazonium salts of aromatic amines decomposed in the presence of fluoroboric acid to yield fluorinated aromatic compounds. This reaction methodology became foundational for manufacturing fluoroaromatic compounds and remains relevant to modern synthetic approaches for compounds like this compound.

Another crucial development was reported by Gottlieb in 1936, who demonstrated nucleophilic halogen exchange from chlorine to fluorine using potassium fluoride. This represents the first example of halogen exchange methodology in fluoroarene synthesis, a strategy that continues to be employed in contemporary fluorine chemistry for preparing complex fluorinated heterocycles.

The introduction of trifluoromethyl groups into aromatic systems also has historical precedents. Swarts reported the first aromatic compounds with fluorinated side chains in 1898, demonstrating that benzotrichloride could react rapidly with antimony trifluoride. This conversion from aromatic trichloromethyl groups to trifluoromethyl groups was later optimized using hydrogen fluoride and became commercially viable in the 1930s.

Position within trifluoromethylpyridine derivatives

This compound occupies a specialized position within the broader family of trifluoromethylpyridine derivatives. Trifluoromethylpyridine compounds have emerged as crucial structural motifs in both agrochemical and pharmaceutical industries due to their unique physicochemical properties. The combination of fluorine atoms and the pyridine moiety bestows distinctive characteristics that make these compounds particularly valuable as synthetic intermediates and bioactive molecules.

The trifluoromethylpyridine family encompasses numerous derivatives that have found extensive applications in crop protection and medicinal chemistry. Currently, more than twenty trifluoromethylpyridine-containing agrochemicals have acquired International Organization for Standardization common names, demonstrating the commercial significance of this chemical class. Additionally, five pharmaceutical products and two veterinary products containing the trifluoromethylpyridine moiety have received market approval, with many additional candidates currently undergoing clinical trials.

The biological activities of trifluoromethylpyridine derivatives are attributed to the synergistic combination of fluorine's unique physicochemical properties and the distinctive characteristics of the pyridine ring system. The trifluoromethyl group enhances lipophilicity and metabolic stability while simultaneously serving as an isostere for other functional groups, thereby modifying the biological activity profile of the parent compound.

Within this diverse family, this compound represents a particularly interesting case due to its multiple halogen substitutions. The presence of both chlorine and fluorine atoms in addition to the trifluoromethyl group creates a unique substitution pattern that can be exploited for further synthetic transformations. This makes the compound valuable as an intermediate for synthesizing more complex trifluoromethylpyridine derivatives with tailored properties.

The synthetic approaches for preparing trifluoromethylpyridine derivatives generally fall into three main categories: chlorine-fluorine exchange using trichloromethylpyridine precursors, construction of the pyridine ring from trifluoromethyl-containing building blocks, or direct introduction of trifluoromethyl groups using active trifluoromethyl species. The first two methods are most commonly employed in industrial applications, with the chlorine-fluorine exchange method being particularly relevant for compounds like this compound.

The compound's position within trifluoromethylpyridine chemistry is further enhanced by its potential for serving as a building block in medicinal chemistry applications. Recent research has demonstrated that carbonyl-bridged trifluoromethyl pyridine derivatives show excellent insecticidal activities, with structure-activity relationship studies revealing important insights into molecular interactions with biological targets. These findings suggest that compounds like this compound may serve as valuable starting materials for developing next-generation bioactive molecules.

Eigenschaften

IUPAC Name |

3-chloro-6-fluoro-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF4N/c7-3-1-2-4(8)12-5(3)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBJVPWDWPJWPRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215299-75-4 | |

| Record name | 3-chloro-6-fluoro-2-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-fluoro-2-(trifluoromethyl)pyridine typically involves the fluorination and chlorination of pyridine derivatives. One common method is the reaction of 2,3-dichloro-5-trichloromethylpyridine with anhydrous hydrogen fluoride at elevated temperatures (170°C to 200°C) and high pressure (at least 200 psig) in the absence of a catalyst . Another approach involves the simultaneous vapor-phase chlorination and fluorination at high temperatures (>300°C) using transition metal-based catalysts such as iron fluoride .

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-6-fluoro-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring.

Coupling Reactions: It can be used in coupling reactions to form more complex molecules, such as in the synthesis of pharmaceuticals and agrochemicals.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while oxidation can produce pyridine N-oxides.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

3-Chloro-6-fluoro-2-(trifluoromethyl)pyridine is characterized by a pyridine ring substituted with chlorine, fluorine, and a trifluoromethyl group. The presence of these electronegative atoms enhances its lipophilicity and reactivity, making it a valuable building block in various chemical syntheses.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

1. Organic Synthesis

- Building Block : It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups.

2. Medicinal Chemistry

- Drug Development : This compound is utilized in the development of biologically active molecules, such as enzyme inhibitors and receptor modulators. Its derivatives have shown potential as anti-inflammatory and anticancer agents, with studies indicating significant activity against various cancer cell lines through mechanisms involving apoptosis induction .

3. Agrochemical Applications

- Pesticide Development : The compound is involved in the synthesis of novel pesticides that exhibit superior efficacy compared to traditional compounds. Its trifluoromethyl group enhances biological activity against pests, making it a critical component in agrochemical formulations.

Antibacterial Activity

A study demonstrated that derivatives of trifluoromethylpyridine, including this compound, exhibited notable antibacterial effects against resistant strains of Staphylococcus aureus. The structural importance of the trifluoromethyl group was emphasized for enhancing activity against Gram-positive bacteria.

Cancer Research

Research focusing on pyridine derivatives revealed that this compound inhibits the growth of various cancer cell lines. The findings indicated mechanisms involving cell cycle arrest and apoptosis induction, suggesting its potential as a lead structure for developing new anticancer agents.

Industrial Applications

1. Specialty Chemicals

- Production of Fluorinated Polymers : The compound is used in the production of specialty chemicals and materials with unique properties, including fluorinated polymers and surfactants. These materials are valued for their thermal stability and chemical resistance.

2. Synthesis of Herbicides

- Intermediates in Herbicide Manufacturing : this compound is also utilized as an intermediate in the manufacture of herbicides, contributing to the development of effective agricultural products .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Organic Synthesis | Key building block for complex organic molecules |

| Medicinal Chemistry | Development of enzyme inhibitors and anticancer agents |

| Agrochemicals | Synthesis of novel pesticides with enhanced efficacy |

| Specialty Chemicals | Production of fluorinated polymers and surfactants |

| Herbicide Manufacturing | Intermediates used in the production of effective herbicides |

Wirkmechanismus

The mechanism of action of 3-Chloro-6-fluoro-2-(trifluoromethyl)pyridine depends on its specific application. In pharmaceuticals, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of halogen and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its targets, leading to improved efficacy and reduced side effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Pyridine Derivatives

Structural Isomers and Positional Analogs

(a) 2-Chloro-4-fluoro-6-(trifluoromethyl)pyridine

- CAS : 1227574-58-4

- Structural Differences : Chloro at position 2, fluoro at position 4 (vs. 3-Cl, 6-F in the target compound).

- Impact : Altered electronic distribution and steric effects may influence binding to biological targets. For example, the meta-positioned Cl in the target compound could enhance interactions with enzyme active sites compared to ortho-substituted analogs.

(b) 4-Chloro-2-fluoro-3-(trifluoromethyl)pyridine

- CAS: Not explicitly listed .

- Structural Differences : CF₃ at position 3 instead of position 2.

- Impact : The CF₃ group’s position affects the molecule’s dipole moment and solubility. Pyridine derivatives with CF₃ at position 2 often exhibit higher lipophilicity, improving membrane permeability in agrochemical applications .

Functional Group Variations

(a) 6-[4-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine

- CAS: Not provided .

- Structural Differences : A phenyl ring substituted with Cl and CF₃ replaces the pyridine’s CF₃ group.

(b) 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine

- CAS : 117519-08-1 .

- Structural Differences: Nitro (NO₂) group at position 3 instead of Cl.

- Impact : The nitro group increases electron deficiency, making the compound more reactive in nucleophilic substitution reactions. However, nitro derivatives may face regulatory restrictions due to environmental persistence .

Bioactive Analogs in Agrochemicals

(a) 4-Amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic Acid

- Application : Key component in synergistic herbicidal compositions .

- Comparison : The carboxylic acid group enhances water solubility, facilitating formulation as a salt or ester. In contrast, the target compound’s lack of polar groups may limit its direct use but improve stability in lipid-rich environments .

(b) 3-Chloro-2-(pyridin-3-yl)-6-(trifluoromethyl)pyridine

Comparative Data Table

Key Research Findings

- Electronic Effects : The trifluoromethyl group at position 2 in the target compound creates a strong electron-withdrawing effect, stabilizing negative charges in intermediates during synthesis .

- Herbicidal Synergy : Pyridine derivatives with Cl and CF₃ substituents show enhanced herbicidal activity when combined with auxin herbicides (e.g., 2,4-D), likely due to improved target-site binding .

- Structural Stability : X-ray studies of analogs (e.g., ) reveal dihedral angles (e.g., 59.8°) between aromatic rings, influencing molecular packing and crystal stability.

Biologische Aktivität

3-Chloro-6-fluoro-2-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This compound exhibits significant interactions with various biological targets, making it a subject of extensive research.

The molecular formula of this compound is , and its structure features multiple fluorine atoms which enhance its lipophilicity and biological activity. The presence of the chlorine atom and trifluoromethyl group contributes to its unique reactivity and interaction profiles.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : It acts as an inhibitor or activator of specific enzymes, influencing metabolic pathways. Its ability to form hydrogen bonds and hydrophobic interactions allows it to modulate the activity of target biomolecules effectively.

- Cell Signaling Modulation : The compound can alter cell signaling pathways, affecting gene expression and cellular metabolism. For instance, it may influence the phosphorylation status of signaling proteins, thereby impacting downstream effects in cellular processes.

- Gene Expression Regulation : By interacting with transcription factors, this compound can modify the transcriptional activity of genes involved in various metabolic pathways, thus affecting cellular energy production.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, demonstrating significant inhibition zones in agar diffusion assays. The compound's effectiveness varies based on concentration, as shown in the following table:

| Concentration (mg/L) | Inhibition Zone (mm) |

|---|---|

| 50 | 15 |

| 100 | 25 |

| 200 | 30 |

These results suggest that higher concentrations lead to increased antibacterial efficacy, highlighting its potential as a therapeutic agent .

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating specific apoptotic pathways. For example, in studies involving breast cancer cell lines, treatment with the compound resulted in a significant decrease in cell viability compared to control groups .

Case Studies

- Antibacterial Activity : A study demonstrated that derivatives of trifluoromethylpyridine, including this compound, exhibited notable antibacterial effects against resistant strains of Staphylococcus aureus. The study emphasized the structural importance of the trifluoromethyl group for enhancing activity against Gram-positive bacteria .

- Cancer Research : In a recent study focusing on pyridine derivatives, this compound was shown to inhibit the growth of various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction. The findings indicated that this compound could serve as a lead structure for developing new anticancer agents .

Q & A

Basic: What are the most reliable synthetic routes for 3-Chloro-6-fluoro-2-(trifluoromethyl)pyridine, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves halogenation and fluorination of pyridine precursors. For example:

- Suzuki-Miyaura coupling can introduce aryl groups using palladium catalysts under inert atmospheres (e.g., argon) .

- Halogen exchange reactions with chlorine/fluorine sources (e.g., Cl₂, F₂) under controlled temperatures (100–150°C) are critical for regioselectivity .

Optimization: - Use TLC monitoring to track reaction progress .

- Purify via column chromatography with petroleum ether/ethyl acetate (1:1) .

- Maintain anhydrous conditions to avoid hydrolysis of trifluoromethyl groups .

Advanced: How do electronic effects of the trifluoromethyl group influence regioselectivity in nucleophilic substitution reactions?

Answer:

The -CF₃ group is strongly electron-withdrawing, directing nucleophiles to meta positions relative to itself. For example:

- In reactions with amines, substitution occurs preferentially at the 2-position due to steric and electronic effects .

- Computational studies (e.g., DFT) can predict reactivity by analyzing charge distribution .

Experimental validation: - Use X-ray crystallography to confirm substitution sites (e.g., dihedral angles between rings) .

- Compare kinetic data from NMR monitoring under varying temperatures .

Basic: What analytical techniques are essential for characterizing this compound and its derivatives?

Answer:

- NMR (¹H/¹³C/¹⁹F): Identify fluorine coupling patterns (e.g., splitting due to Cl/F proximity) .

- Mass spectrometry (HRMS): Confirm molecular weight (e.g., 199.53 g/mol for C₆H₂ClF₄N) .

- X-ray crystallography: Resolve crystal packing and intermolecular interactions (e.g., C–H···π bonds) .

Advanced: How can researchers resolve contradictions in reported bioactivity data for derivatives of this compound?

Answer:

Contradictions often arise from:

- Solubility differences: Use standardized solvents (e.g., DMSO) and measure logP values .

- Impurity effects: Validate purity via HPLC (>98%) and control synthetic byproducts (e.g., dehalogenated species) .

- Assay variability: Replicate bioactivity tests (e.g., antimicrobial assays) under consistent conditions .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Personal protective equipment (PPE): Use nitrile gloves and fume hoods due to halogenated pyridine toxicity .

- Storage: Keep in airtight containers at RT, away from moisture to prevent decomposition .

- Waste disposal: Neutralize with alkaline solutions before incineration .

Advanced: How does the compound’s stability under photolytic or thermal conditions impact its application in catalysis?

Answer:

- Thermal stability: Decomposition above 150°C limits high-temperature reactions (TGA analysis recommended) .

- Photostability: UV-Vis studies show degradation under prolonged UV exposure; use amber glassware for light-sensitive reactions .

- Catalytic applications: Stabilize via coordination with transition metals (e.g., Pd or Cu) to enhance robustness .

Basic: What are the key applications of this compound in medicinal chemistry?

Answer:

- Antimicrobial agents: Derivatives inhibit bacterial enzymes (e.g., dihydrofolate reductase) .

- Drug intermediates: Serve as precursors for kinase inhibitors due to pyridine’s affinity for ATP-binding pockets .

- Methodology: Optimize bioavailability via Hansen solubility parameters to balance hydrophobicity .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Answer:

- Docking studies: Predict binding to target proteins (e.g., SARS-CoV-2 Mpro) using AutoDock Vina .

- QSAR models: Corrogate substituent effects (e.g., -Cl vs. -F) on IC₅₀ values .

- MD simulations: Assess stability of ligand-protein complexes over nanosecond timescales .

Basic: What solvents are optimal for reactions involving this compound?

Answer:

- Polar aprotic solvents: THF or DMF for SNAr reactions .

- Low-polarity solvents: Petroleum ether for crystallization .

- Avoid protic solvents: Methanol/water may hydrolyze the trifluoromethyl group .

Advanced: How do steric effects from the trifluoromethyl group influence cross-coupling reactions?

Answer:

- Buchwald-Hartwig amination: Steric hindrance at the 2-position reduces yields; use bulky ligands (e.g., XPhos) to enhance efficiency .

- Sonogashira coupling: Electron-withdrawing -CF₃ accelerates oxidative addition but requires precise temperature control (60–80°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.